5,5-Dimethylhex-2-ynoic acid
Description
Contextual Significance of Alkynoic Acids as Synthetic Intermediates
Alkynoic acids are a class of carboxylic acids containing a carbon-carbon triple bond. They serve as highly versatile intermediates in organic synthesis due to the reactivity of both the alkyne and carboxylic acid functionalities. The catalytic hydrofunctionalization of alkynes is considered an atom-economical method for creating a variety of functionalized olefins. mdpi.com
A significant application of alkynoic acids is their intramolecular cycloisomerization to form unsaturated lactones. mdpi.comsemanticscholar.orguniovi.es These lactone structures are prevalent in numerous biologically active molecules and natural products, making their efficient synthesis a key goal for chemists. mdpi.comsemanticscholar.org This transformation is often catalyzed by transition metals such as gold, ruthenium, palladium, and copper, which activate the alkyne toward nucleophilic attack by the carboxylic acid. mdpi.comsemanticscholar.orguniovi.es Depending on the length of the carbon chain separating the functional groups, either exo- or endocyclic enol lactones can be formed selectively. uniovi.es
Furthermore, the intermolecular addition of carboxylic acids to alkynes yields enol esters, which are valuable building blocks for polymerization reactions and as mild acylating reagents. mdpi.comsemanticscholar.org Alkynoic acids, particularly arylpropynoic acids, can also be utilized in decarboxylative reactions, where they serve as sources for alkyne or alkene moieties in coupling and addition reactions. thieme-connect.de These varied reaction pathways underscore the importance of alkynoic acids as foundational starting materials for constructing complex molecular architectures. researchgate.net
Structural Characteristics and Chemical Groupings of 5,5-Dimethylhex-2-ynoic Acid
The chemical behavior of this compound is dictated by the interplay of its three primary structural components: the alkyne, the carboxylic acid, and the gem-dimethyl group.
Table 2: Key Structural Features of this compound
| Structural Feature | Description | Synthetic Relevance |
|---|---|---|
| Alkyne Functionality | An internal carbon-carbon triple bond (C≡C) at the C-2 position. | Site for addition reactions, cycloisomerization, and coupling reactions. |
| Carboxylic Acid Moiety | A terminal carboxyl group (-COOH). | Acts as an internal nucleophile for lactonization and can be modified for further synthesis. |
| Gem-Dimethyl Group | Two methyl groups on the C-5 carbon (tert-butyl group). | Induces the Thorpe-Ingold effect, influencing reaction rates and conformational preferences. |
The molecule contains an internal alkyne. Alkynes are characterized by their linear geometry and the presence of two π-bonds, making them electron-rich and susceptible to electrophilic addition. The alkyne moiety in alkynoic acids is a key site of reactivity, particularly in metal-catalyzed hydrofunctionalization and cycloisomerization reactions. mdpi.comsemanticscholar.org In these processes, a transition metal catalyst coordinates to the π-system of the alkyne, activating it for a nucleophilic attack. uniovi.es
While this compound has an internal alkyne, the principles of terminal alkyne chemistry are relevant for understanding the broader class of alkynoic acids. Terminal alkynes exhibit notable acidity at the sp-hybridized C-H bond (pKa ≈ 25), allowing for deprotonation by strong bases like sodium amide to form acetylide anions. libretexts.org These anions are potent nucleophiles used in C-C bond-forming reactions. libretexts.org
The carboxylic acid group (-COOH) is a versatile functional group that defines the acidic nature of the molecule and provides a key reactive handle. In the context of alkynoic acids, its most significant role is as an intramolecular nucleophile. mdpi.com In the presence of a suitable catalyst, the oxygen of the carboxylic acid can attack the activated alkyne, leading to the formation of a cyclic enol-lactone. uniovi.es For an acid like this compound, a 6-exo-dig cyclization would be possible.
The carboxylic acid moiety can also undergo standard transformations, such as esterification to produce esters like methyl (E)-5,5-dimethylhex-3-enoate, or reduction to the corresponding alcohol. Furthermore, it is the key participant in decarboxylative coupling reactions, where the entire -COOH group is removed and replaced, providing a powerful method for forming new bonds. thieme-connect.de
The presence of two methyl groups on the C-5 carbon is a defining structural feature of this molecule. This gem-dimethyl substitution pattern is known to exert a significant stereoelectronic influence on intramolecular reactions, an observation known as the Thorpe-Ingold effect or gem-dimethyl effect. lucp.netwikipedia.org This effect generally leads to an acceleration of ring-closing reactions. researchgate.netacs.org
The rationale behind the Thorpe-Ingold effect is that the presence of bulky geminal substituents decreases the internal bond angle between them (in this case, the C4-C5-C6 angle). To compensate, the angle between the adjacent bonds in the carbon chain is compressed, bringing the reactive ends of the molecule—the carboxylic acid and the alkyne—closer together. lucp.netwikipedia.org This pre-organization of the molecule into a more favorable conformation for cyclization reduces the entropic barrier to the reaction, thus increasing the rate of lactone formation. researchgate.net The gem-dimethyl group thereby acts as a conformational lock, promoting cyclization over competing intermolecular reactions. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5,5-dimethylhex-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10/h6H2,1-3H3,(H,9,10) |
InChI Key |
JNUHCWCASOFEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC#CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,5 Dimethylhex 2 Ynoic Acid and Analogues
Retrosynthetic Analysis for 5,5-Dimethylhex-2-ynoic Acid
A logical retrosynthetic analysis of this compound begins with the disconnection of the most reactive functional group, the carboxylic acid. This leads to two primary synthetic routes originating from the corresponding terminal alkyne, 3,3-dimethyl-1-butyne (B43207).
Route A involves the direct carboxylation of the terminal alkyne. This is a highly atom-economical approach where a carboxyl group is introduced at the terminus of the alkyne. This disconnection simplifies the target molecule to the readily available starting material, 3,3-dimethyl-1-butyne, also known as tert-butylacetylene. oup.comlibretexts.org
Route B employs a chain elongation strategy. This involves the deprotonation of a smaller terminal alkyne, such as acetylene (B1199291) itself or a protected version, to form an acetylide anion. This nucleophile can then react with a suitable electrophile containing the neopentyl group, such as 1-bromo-2,2-dimethylpropane (B145997). wikipedia.org However, it is important to note that 1-bromo-2,2-dimethylpropane is known to be sterically hindered and can be challenging to use in SN2 reactions. pearson.comvaia.com Subsequent oxidation of the resulting extended alkyne would then yield the desired carboxylic acid.
A third, less direct, but plausible retrosynthetic pathway could involve functional group interconversion from a related hexane (B92381) derivative. For instance, a suitable dihaloalkane could undergo double dehydrohalogenation to form the alkyne, which is then carboxylated. googleapis.com
Contemporary Approaches for Terminal Alkynoic Acid Synthesis
The synthesis of terminal alkynoic acids is a cornerstone of modern organic chemistry, with several robust methods available.
Carboxylation Reactions of Alkynes
The direct carboxylation of terminal alkynes with carbon dioxide (CO₂) is a powerful and increasingly popular method for the synthesis of α,β-alkynoic acids. researchgate.net This approach is attractive due to the abundance and low cost of CO₂ as a C1 feedstock. virginia.edu Various catalytic systems have been developed to facilitate this transformation under increasingly mild conditions.
Recent advancements have focused on the use of transition metal catalysts, such as those based on nickel, which can achieve hydrocarboxylation with high regioselectivity. recercat.cat Other effective catalysts include those based on titanium, which can also promote the hydrocarboxylation of alkynes with CO₂ to yield α,β-unsaturated carboxylic acids with high regioselectivity. rsc.org The choice of catalyst and reaction conditions, including the use of specific ligands and proton sources, can significantly influence the efficiency and selectivity of the carboxylation. recercat.cat
The following table summarizes different catalytic systems employed for the carboxylation of terminal alkynes:
| Catalyst System | Base/Additive | Solvent | Temperature (°C) | Pressure (atm) | Reference |
| NiCl₂·glyme / Ligand | Mn / i-PrOH | DMF | 60 | 1 | recercat.cat |
| Cp₂TiCl₂ | iBuMgBr | Et₂O | 30 | 1 | rsc.org |
| Pd(OAc)₂ / SO₂Py directing group | - | AcOH | 80 | - | diva-portal.org |
Chain Elongation Strategies for Alkynoic Acids
Chain elongation provides a versatile alternative for constructing the carbon skeleton of alkynoic acids. libretexts.org A common strategy involves the generation of an acetylide anion from a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or an organolithium reagent. libretexts.org This potent nucleophile can then be reacted with an appropriate alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.org For the synthesis of this compound, this would involve the reaction of an acetylide with a neopentyl halide.
Another approach to chain elongation involves the coupling of smaller building blocks. For instance, the coupling of propargyl alcohol derivatives can be a viable route. vaia.comrsc.org The resulting alcohol can then be oxidized to the corresponding carboxylic acid.
Synthesis from Related Hexane Derivatives
The synthesis of alkynes from more saturated precursors, such as dihaloalkanes, is a classic and reliable method. googleapis.com For the synthesis of this compound, a suitable starting material would be a 2,2-dihalo-5,5-dimethylhexane or a 2,3-dihalo-5,5-dimethylhexane. Treatment of such a dihalide with a strong base, typically sodium amide in liquid ammonia (B1221849), induces a double dehydrohalogenation reaction to furnish the corresponding alkyne. This alkyne can then be carboxylated as described previously.
Introduction and Management of Gem-Dimethyl Substitution in Synthetic Routes
The presence of a gem-dimethyl group, specifically a tert-butyl group, in the target molecule introduces both synthetic challenges and opportunities. researchgate.netrsc.org This bulky substituent can influence the reactivity and selectivity of nearby functional groups.
The most direct way to introduce the gem-dimethyl moiety in the synthesis of this compound is to start with a precursor that already contains this structural feature, such as 3,3-dimethyl-1-butyne oup.comlibretexts.org or 3,3-dimethylbutanal. google.com The use of such starting materials simplifies the synthetic route by avoiding the need for a separate step to construct the quaternary carbon center.
In chain elongation strategies, the introduction of the gem-dimethyl group relies on the use of a neopentyl electrophile, such as 1-bromo-2,2-dimethylpropane. wikipedia.org As mentioned, the steric hindrance of the neopentyl group can make SN2 reactions challenging, often requiring more forcing conditions or specialized catalysts. pearson.comvaia.com
Stereochemical Control and Regioselectivity in the Synthesis of Alkynoic Acid Scaffolds
For the synthesis of this compound, which is an achiral molecule, stereochemical control is not a primary concern. However, in the synthesis of more complex analogues, the principles of stereocontrol become critical. For instance, the synthesis of chiral β-substituted alkanoic acids can be achieved with high stereoselectivity through methods like the Michael addition of Grignard reagents to α,β-unsaturated carboxylic amides derived from chiral auxiliaries. recercat.cat
Regioselectivity, on the other hand, is a crucial aspect in the synthesis of substituted alkynoic acids. In the hydrocarboxylation of unsymmetrical alkynes, the regioselectivity of the CO₂ insertion is a key consideration. researchgate.netrecercat.cat The use of directing groups or specific catalyst systems can control the position of carboxylation. For instance, carboxylate groups themselves can act as deciduous directing groups in ruthenium-catalyzed C-H hydroarylation of unsymmetrical alkynes, ensuring high regioselectivity. nih.gov Similarly, in palladium-catalyzed acetoxylation of unsymmetrical internal alkynes, a 2-pyridyl sulfonyl (SO₂Py) directing group can enforce complete β-regioselectivity. diva-portal.org
In the context of this compound synthesis via carboxylation of 3,3-dimethyl-1-butyne, the terminal nature of the alkyne simplifies the issue of regioselectivity, as the carboxyl group is introduced at the only available sp-hybridized carbon.
Considerations for Chiral Induction in Functionalization Reactions
The introduction of chirality at centers adjacent to or near the alkyne group in analogues of this compound is a key step in the synthesis of stereochemically defined target molecules. This is often achieved through asymmetric propargylation reactions, where a propargyl group is added to an electrophile under the influence of a chiral catalyst or auxiliary.
A variety of catalytic systems have been developed to achieve high levels of enantioselectivity in these transformations. For instance, chiral metal complexes have proven to be effective. The use of a tethered bis-(8-quinolinato) (TBOx) chromium complex has been successful in catalyzing highly stereoselective reactions. mdpi.com Similarly, chiral organosilver species, formed in situ from complexes like (R)-DM-BINAP⋅AgBF₄, have been employed for the catalytic asymmetric addition of propargylic silanes to aldehydes, yielding optically active homopropargylic alcohols. mdpi.com Silver catalysts, particularly those paired with ligands such as Walphos-1, have also been demonstrated to effectively catalyze the enantioselective propargylation of N-sulfonylketimines. acs.org
Another powerful approach involves dual catalytic systems. A notable example is the combination of a chiral aldehyde and a nickel catalyst, which has been shown to be highly efficient for the asymmetric α-propargylation of N-unprotected amino acid derivatives. researchgate.net This method highlights the potential of cooperative catalysis to achieve high levels of stereocontrol.
The choice of the propargylating agent is also crucial. Chiral allenyl reagents are often used to generate chiral homopropargyl alcohols. mdpi.com The reaction conditions, including the choice of solvent and temperature, can also significantly influence the degree of chiral induction.
Table 1: Catalytic Systems for Asymmetric Propargylation
| Catalyst System | Electrophile | Propargyl Source | Key Feature | Reference |
| TBOx Chromium Complex | Aldehydes | Propargyl halides | High stereoselectivity | mdpi.com |
| (R)-DM-BINAP⋅AgBF₄ | Aldehydes | Propargylic silanes | In situ catalyst formation | mdpi.com |
| AgPF₆ / Walphos-1 | N-Sulfonylketimines | Allenyl/Propargyl borolanes | High yield and enantiomeric ratio | acs.org |
| Chiral Aldehyde / Nickel | Amino acid esters | Propargyl carbonates | Dual catalytic system | researchgate.net |
| Chiral Metal Cluster | Carbon nucleophiles | Propargylium complex | Model for stereoselectivity induction | acs.org |
Control of Alkyne Position During Synthesis
The regiochemical outcome of reactions involving alkynes is a critical factor in the synthesis of this compound, where the triple bond must be located at the C-2 position. Several strategies have been developed to control the position of the newly formed functional groups relative to the alkyne.
One effective method involves the use of transition metal catalysis where the choice of ligand plays a directing role. For example, in the cobalt-catalyzed hydrosilylation of alkynes, the use of bidentate phosphine (B1218219) ligands can lead to the formation of (E)-β-vinylsilanes, while bipyridine ligands favor the formation of α-vinylsilanes. rsc.org This demonstrates the power of ligand choice in dictating the regiochemical outcome. Similarly, zirconium-catalyzed carboalumination of terminal alkynes followed by in situ transmetalation provides excellent regioselectivity in the synthesis of trisubstituted alkenyl boronic esters. nih.govacs.org
The choice of base can also be a powerful tool for regiocontrol. In the ruthenium-catalyzed addition of carboxylic acids to terminal alkynes, the use of sodium carbonate as a base favors the Markovnikov addition product, which would be the desired regioisomer for the synthesis of a 2-ynoic acid. In contrast, using 4-dimethylaminopyridine (B28879) (DMAP) as the base leads to the anti-Markovnikov product. rsc.org
Domino reactions, which involve a cascade of transformations in a single pot, can also be designed for high regioselectivity. A rhodium-catalyzed domino process starting from α-alkynoic acids has been developed to produce β-aryl aldehydes. nih.gov The initial step is a regioselective hydroformylation, highlighting how a sequence of reactions can be orchestrated to achieve a specific positional outcome.
Furthermore, palladium-catalyzed arylative cyclizations of alkynols offer another example of controllable regioselectivity. By tuning the reactivity of the arylpalladium intermediates, it is possible to direct the reaction towards either 5-exo or 6-endo cyclization pathways. nih.gov
Table 2: Methods for Regiocontrolled Synthesis Involving Alkynes
| Reaction Type | Catalyst/Reagent | Key Control Element | Outcome | Reference |
| Hydrosilylation | Co(OAc)₂·4H₂O | Ligand (bidentate phosphine vs. bipyridine) | Regiocontrol (β vs. α-vinylsilanes) | rsc.org |
| Carboalumination | Cp₂ZrCl₂ / AlMe₃ | In situ transmetalation | High regioselectivity for alkenyl boronates | nih.govacs.org |
| Addition of Carboxylic Acids | Ruthenium complex | Base (Na₂CO₃ vs. DMAP) | Regiocontrol (Markovnikov vs. anti-Markovnikov) | rsc.org |
| Domino Reaction | Rhodium complex | Supramolecular ligand | Regioselective hydroformylation | nih.gov |
| Arylative Cyclization | Palladium complex | Tuning of intermediate reactivity | Regiocontrol (5-exo vs. 6-endo) | nih.gov |
Elucidation of Chemical Reactivity and Transformational Pathways of 5,5 Dimethylhex 2 Ynoic Acid
Reactivity Profile of the Terminal Alkyne
The carbon-carbon triple bond is the primary site of reactivity, characterized by its high electron density, which makes it susceptible to electrophilic additions and a valuable partner in metal-catalyzed reactions. masterorganicchemistry.com The sp-hybridized carbons of the triple bond also render the terminal proton acidic, allowing for the formation of acetylide anions, which are potent nucleophiles.
Addition Reactions Across the Triple Bond (e.g., Hydrogenation, Halogenation, Hydroboration-Oxidation)
The triple bond of 5,5-Dimethylhex-2-ynoic acid can undergo various addition reactions, converting the alkyne into alkenes or fully saturated alkanes.
Hydrogenation: Catalytic hydrogenation can reduce the alkyne. The reaction can be controlled to produce either the corresponding (Z)-alkene, 5,5-dimethylhex-2-enoic acid, or the fully saturated alkane, 5,5-dimethylhexanoic acid. Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), selectively yields the cis-alkene. masterorganicchemistry.com Complete reduction to the alkane is achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. masterorganicchemistry.com
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond occurs readily. The reaction proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition. The first addition yields a dihaloalkene, which can then react with a second equivalent of the halogen to form a tetrahaloalkane. masterorganicchemistry.com The reaction can often be stopped at the dihaloalkene stage by controlling the stoichiometry and reaction temperature. masterorganicchemistry.com
Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the terminal alkyne. openstax.orggoogle.com Reaction of this compound with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, would yield an enol intermediate. rsc.orgrsc.org This enol would then tautomerize to the corresponding aldehyde. orgsyn.orgsigmaaldrich.com Given the structure of this compound, this would result in the formation of 5,5-dimethyl-2-oxo-hexanoic acid, as the initial hydroboration adds the boron atom to the terminal carbon.
| Addition Reaction | Reagents | Primary Product |
| Catalytic Hydrogenation (Partial) | H₂, Lindlar's Catalyst | (Z)-5,5-Dimethylhex-2-enoic acid |
| Catalytic Hydrogenation (Complete) | H₂, Pd/C | 5,5-Dimethylhexanoic acid |
| Halogenation (1 equiv.) | Br₂ | (E)-2,3-Dibromo-5,5-dimethylhex-2-enoic acid |
| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | 5,5-Dimethyl-2-oxohexanoic acid |
Click Chemistry Applications (e.g., Huisgen Cycloadditions)
The terminal alkyne of this compound is an ideal substrate for "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. organic-chemistry.org While the thermal reaction often requires high temperatures and yields a mixture of regioisomers, metal-catalyzed versions offer significant advantages. organic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, proceeding under mild, often aqueous, conditions to exclusively yield the 1,4-disubstituted triazole isomer. organic-chemistry.orgthieme-connect.de Reacting this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) source (generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) would produce a 1-(carboxymethyl)-4-(tert-butylmethyl)-1H-1,2,3-triazole derivative. thieme-connect.dewikipedia.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, ruthenium catalysis, often employing a catalyst like [Cp*RuCl], leads to the formation of the 1,5-disubstituted triazole regioisomer. organic-chemistry.org This provides a complementary method for controlling the regioselectivity of the triazole product.
These reactions are highly valued in drug discovery, bioconjugation, and materials science for their reliability and the inertness of the resulting triazole linker. mdpi.comuni-regensburg.de
Oxidative Cleavage Reactions
The triple bond can be completely broken by strong oxidizing agents, a process known as oxidative cleavage. This reaction is useful for structural elucidation and for synthesizing carboxylic acids. orgoreview.comopenochem.org
Ozonolysis: Treatment of this compound with ozone (O₃), followed by an oxidative or aqueous workup, will cleave the triple bond. byjus.comwikipedia.org The internal alkyne carbon is oxidized to a carboxylic acid, while the terminal alkyne carbon is oxidized to carbon dioxide. masterorganicchemistry.comchadsprep.com This transformation would convert this compound into 4,4-dimethylpentanoic acid and CO₂. masterorganicchemistry.com
Permanganate (B83412) Oxidation: Reaction with hot, basic potassium permanganate (KMnO₄) followed by acidification also results in oxidative cleavage of the triple bond, yielding the same products as ozonolysis: 4,4-dimethylpentanoic acid and CO₂. masterorganicchemistry.comopenstax.orglibretexts.org
| Oxidizing Agent | Workup | Cleavage Products |
| Ozone (O₃) | H₂O or H₂O₂ | 4,4-Dimethylpentanoic acid + Carbon Dioxide (CO₂) |
| Potassium Permanganate (KMnO₄) | Basic, then acidic | 4,4-Dimethylpentanoic acid + Carbon Dioxide (CO₂) |
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck-type transformations)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and terminal alkynes are excellent substrates for these transformations. mdpi.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (like an amine). wikipedia.orgsioc-journal.cn this compound can be coupled with various aryl halides (Ar-X) to synthesize aryl-substituted alkynes. mdpi.com The reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. rsc.org
Heck-type Transformations: While the classic Heck reaction involves alkenes, related transformations can involve alkynes. uni-regensburg.de These reactions, catalyzed by transition metals like palladium or rhodium, can couple alkynes with various partners. thieme-connect.de For instance, Heck-type reactions can achieve the coupling of alkynes with aryl boronic acids or other organometallic reagents. thieme-connect.de
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | Aryl/Vinyl Halide (Ar-X) | Pd complex, Cu(I) salt, Base | Ar-C≡C-(CH₂)₂-C(CH₃)₃ |
| Heck-type | Aryl Boronic Acid (Ar-B(OH)₂) | Rhodium or Palladium catalyst | Aryl-substituted alkene or diene |
Reactivity Profile of the Carboxylic Acid Group
The carboxylic acid moiety (-COOH) is a versatile functional group that primarily undergoes nucleophilic acyl substitution reactions.
Esterification and Amidation Reactions
Esterification: this compound can be converted to its corresponding esters through several methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst. A milder and highly effective method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction with an alcohol at room temperature. google.comorgsyn.org
Amidation: The formation of amides from this compound typically requires activation of the carboxylic acid. A common strategy is to convert the acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), can directly couple the carboxylic acid with an amine to form the amide bond under mild conditions. rsc.orgrsc.org
| Reaction | Reagents | Product |
| Steglich Esterification | R-OH, DCC, DMAP | This compound ester |
| Amidation (via acyl chloride) | 1. (COCl)₂; 2. R₂NH | This compound amide |
| Amidation (Peptide Coupling) | R₂NH, HBTU, DIPEA | This compound amide |
Interplay of Alkyne and Carboxylic Acid Functional Groups
The co-location of an alkyne and a carboxylic acid within the same molecule, as in this compound, creates the potential for intramolecular cyclization reactions to form heterocyclic compounds, specifically lactones. These reactions, often catalyzed by transition metals, provide an atom-economical route to complex cyclic structures. acs.org
The most common cyclization pathway for alkynoic acids is an intramolecular hydroalkoxylation/cycloisomerization, which leads to the formation of an enol lactone. This transformation is typically catalyzed by various transition metals, including gold, platinum, silver, and palladium. acs.orgresearchgate.nethomkat.nlmdpi.com In the case of this compound, the reaction would involve the intramolecular attack of the carboxylic acid's hydroxyl group onto the alkyne. This process can proceed via two distinct regiochemical pathways:
6-endo-dig cyclization: The oxygen atom attacks the distal carbon of the alkyne (C-3), leading to a six-membered ring. This would form 6-(2,2-dimethylpropylidene)dihydropyran-2-one.
5-exo-dig cyclization: The oxygen atom attacks the proximal carbon of the alkyne (C-2), resulting in a five-membered ring containing an exocyclic double bond. This would yield 5-methylene-4-(tert-butyl)dihydrofuran-2-one.
The regioselectivity of this cyclization is highly dependent on the catalyst system employed. Gold and platinum catalysts, for example, are well-known to promote the cycloisomerization of alkynoic acids. acs.orgresearchgate.netmdpi.com The electronic nature of the alkyne and the specific ligands on the metal catalyst play a crucial role in directing the outcome. For terminal alkynes, 5-exo-dig cyclization is often favored, but the substitution pattern in this compound could influence this preference.
| Cyclization Mode | Catalyst Example | Potential Product |
|---|---|---|
| 6-endo-dig | Pt(II) or Au(I) complexes | 6-(2,2-Dimethylpropylidene)dihydropyran-2-one |
| 5-exo-dig | Au(I) or Ag(I) complexes | 5-Methylene-4-(tert-butyl)dihydrofuran-2-one |
Influence of the Gem-Dimethyl Substituents on Reaction Selectivity and Rate
The gem-dimethyl group at the C-5 position of this compound exerts a significant steric influence on its chemical reactivity, most notably through the Thorpe-Ingold effect (or gem-dimethyl effect). researchgate.net This effect describes the acceleration of intramolecular ring-closing reactions due to the presence of geminal substituents on the carbon chain connecting the two reacting functional groups.
The underlying principle of the Thorpe-Ingold effect is the alteration of bond angles within the molecule. The two methyl groups at C-5, being sterically bulky, increase the bond angle between them. To accommodate this, the internal bond angle of the carbon chain (the C4-C5-C6 angle, where C6 represents the methyl carbons) is compressed. This compression brings the two ends of the reactive chain—the carboxylic acid and the alkyne—into closer proximity, thereby increasing the probability of collision and reaction. This leads to an increase in the rate of intramolecular cyclization reactions. researchgate.net
Therefore, in the context of the lactonization of this compound discussed in section 3.3.1, the gem-dimethyl group is expected to kinetically favor the cyclization process compared to a linear analogue without these substituents. This rate enhancement can be substantial, often by several orders of magnitude, making reactions that are otherwise slow or unfavorable proceed with greater ease. masterorganicchemistry.com This effect is a powerful tool in synthetic chemistry for promoting the formation of cyclic structures, including those containing quaternary carbon centers, which are common motifs in natural products.
The gem-dimethyl group also imparts electronic effects that modulate the properties and reactivity of this compound. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I effect). In this molecule, the tert-butyl moiety (which includes the gem-dimethyl group) donates electron density along the carbon chain.
This electron-donating nature has a direct impact on the acidity of the carboxylic acid. Acidity is determined by the stability of the conjugate base (the carboxylate anion) formed upon deprotonation. The electron-donating gem-dimethyl group tends to destabilize the negatively charged carboxylate by intensifying the negative charge on the oxygen atoms. This makes the proton less likely to dissociate, resulting in a higher pKa value compared to an analogous acid without the electron-donating group. Consequently, this compound is expected to be a slightly weaker acid than a non-alkyl-substituted hexynoic acid. homkat.nl
Strategic Applications of 5,5 Dimethylhex 2 Ynoic Acid As a Molecular Building Block
Advanced Synthon in Complex Organic Synthesis
As a synthon, 5,5-dimethylhex-2-ynoic acid offers the potential for the introduction of a neopentyl group adjacent to a reactive site, which can be exploited to control stereochemistry and influence the conformational rigidity of target molecules.
The carboxylic acid group of this compound can be readily converted into other functional groups such as esters, amides, and acid halides, opening avenues for a variety of coupling reactions. The alkyne moiety can participate in numerous transformations, including cycloaddition reactions, hydrofunctionalizations, and coupling reactions (e.g., Sonogashira, Glaser). This dual reactivity allows for the synthesis of a diverse range of molecular architectures. For instance, the alkyne can be used to construct heterocyclic rings, while the carboxylic acid can be used to link the molecule to other fragments.
Table 1: Potential Transformations of this compound for Molecular Diversification
| Functional Group | Reaction Type | Potential Products |
| Carboxylic Acid | Esterification | Alkyl/Aryl esters |
| Amidation | Primary, secondary, tertiary amides | |
| Reduction | Primary alcohol | |
| Alkyne | Cycloaddition | Triazoles, isoxazoles, pyrazoles |
| Hydration | Ketones | |
| Hydrogenation | Alkenes, alkanes | |
| Sonogashira Coupling | Aryl/vinyl-substituted alkynes |
The linear structure of this compound, with reactive functionalities at both ends (or after suitable modification), makes it a candidate for the construction of macrocycles. Intramolecular reactions, such as ring-closing metathesis (after conversion of the alkyne to a diene) or macrolactonization, could be employed to form large ring structures. The rigidity of the alkyne bond can be used to create well-defined and constrained three-dimensional structures within these macrocycles, a feature often sought in the design of host-guest systems and molecules with specific biological activities.
Design and Synthesis of Peptidomimetic and Natural Product Analogues
Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved stability and bioavailability. The unique structural features of this compound make it an intriguing building block for this purpose.
The carboxylic acid functionality of this compound allows for its direct incorporation into peptide chains through standard amide bond formation protocols. This would introduce a rigid, alkyne-containing, and sterically demanding side chain into the peptide backbone. Such a modification could be used to induce specific secondary structures, such as turns or helices, or to probe the steric requirements of peptide-receptor interactions. The alkyne can also serve as a handle for further modifications, such as the attachment of fluorescent labels or other reporter groups via click chemistry.
This compound can serve as a starting material for the synthesis of novel, non-proteinogenic amino acids. For example, reduction of the alkyne and subsequent functionalization could lead to a variety of saturated and unsaturated amino acids with a neopentyl group. These modified amino acids could then be incorporated into peptides to confer unique conformational properties or to enhance resistance to enzymatic degradation. The development of such unnatural amino acids is a key strategy in modern drug discovery. rsc.org
Exploration of Derivatives and Analogues of 5,5 Dimethylhex 2 Ynoic Acid
Alkyne-Derived Analogues
The carbon-carbon triple bond is a hub of chemical reactivity, amenable to various addition reactions, particularly reduction. By carefully selecting reagents and conditions, the alkyne can be transformed into either an alkene with specific stereochemistry or a fully saturated alkane.
The partial reduction of the alkyne in 5,5-dimethylhex-2-ynoic acid can yield two distinct geometric isomers of 5,5-dimethylhex-2-enoic acid: the (Z)-isomer (cis) and the (E)-isomer (trans). The formation of each isomer is governed by the choice of reduction methodology, a cornerstone of stereoselective synthesis.
(Z)-Isomer Synthesis: The synthesis of the (Z)-alkene is typically achieved through catalytic hydrogenation using a "poisoned" catalyst. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is the classic reagent for this transformation. The catalyst is deactivated enough to prevent over-reduction to the alkane, and the syn-addition of hydrogen across the catalyst's surface results in the formation of the cis or (Z)-isomer.
(E)-Isomer Synthesis: Conversely, the (E)-alkene is generated through a dissolving metal reduction. This reaction typically involves treating the alkyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. The mechanism involves a radical anion intermediate, which is protonated and then reduced again to a vinyl anion. The vinyl anion, being more stable in the trans configuration, is preferentially protonated to yield the (E)-isomer.
| Target Isomer | General Method | Typical Reagents | Stereochemical Outcome |
|---|---|---|---|
| (Z)-5,5-Dimethylhex-2-enoic Acid | Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | Syn-addition (Cis) |
| (E)-5,5-Dimethylhex-2-enoic Acid | Dissolving Metal Reduction | Na or Li in liquid NH₃ | Anti-addition (Trans) |
Complete reduction of the alkyne functionality in this compound leads to the formation of its fully saturated analogue, 5,5-dimethylhexanoic acid. This transformation involves the addition of two equivalents of molecular hydrogen across the triple bond. The reaction is typically carried out using a more active hydrogenation catalyst than that used for stereoselective reduction. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose, ensuring the reaction proceeds through the alkene intermediate to the final alkane product. The resulting saturated carboxylic acid has different physical properties, such as increased flexibility and a different polarity profile, compared to its unsaturated precursor.
| Property | Value |
|---|---|
| Compound Name | 5,5-Dimethylhexanoic Acid |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Synonyms | 4,4-Dimethylcaproic acid |
Esterification of the carboxylic acid group is a common derivatization that can alter the compound's solubility, volatility, and reactivity. The methyl ester, Methyl 5,5-dimethylhex-2-ynoate, is a key derivative. bldpharm.com It is typically synthesized through Fischer esterification, which involves reacting this compound with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This reversible reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction. Other methods, such as reaction with trimethylchlorosilane (TMSCl) in methanol, can also be employed for this transformation. mdpi.com The resulting ester retains the reactive alkyne group for further synthetic modifications.
| Property | Value |
|---|---|
| Compound Name | Methyl 5,5-dimethylhex-2-ynoate |
| Molecular Formula | C₉H₁₄O₂ |
| CAS Number | 1343618-76-7 |
| Synthesis Method | Fischer Esterification (e.g., Methanol, H₂SO₄) |
Carboxylic Acid-Derived Analogues
The carboxylic acid functional group is another site for extensive chemical modification, allowing for the synthesis of alcohols, amides, and more complex conjugates while preserving the alkyne bond.
Reduction of the carboxylic acid group in this compound yields the corresponding primary alcohol, 5,5-dimethylhex-2-yn-1-ol. This transformation requires a reducing agent that can selectively reduce the carboxylic acid without affecting the carbon-carbon triple bond. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, milder and more selective reagents are often preferred. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are effective for the selective reduction of carboxylic acids in the presence of other reducible functional groups like alkynes. The resulting alcohol, 5,5-dimethylhex-2-yn-1-ol, serves as a valuable synthetic intermediate for further reactions, such as ether or ester formation at the hydroxyl position.
Converting the carboxylic acid to an amide introduces a nitrogen-containing functional group, significantly altering the molecule's properties. The formation of 5,5-dimethylhex-2-ynamides is achieved by first activating the carboxylic acid, for instance by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using peptide coupling reagents.
This amide bond formation is the basis for creating peptidic conjugates, where this compound is linked to an amino acid or a peptide sequence. nih.gov Such peptide-drug conjugates are a significant area of research, designed to enhance the therapeutic properties of a molecule. nih.gov The peptide portion can act as a targeting moiety, directing the conjugate to specific cells or tissues, while the this compound part acts as the "payload" or a unique structural scaffold. The synthesis of these conjugates relies on standard solid-phase or solution-phase peptide synthesis techniques, utilizing coupling agents to form the robust amide linkage.
| Reagent Type | Examples | Function |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid for direct reaction with an amine. |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Highly efficient coupling reagents, often used in difficult couplings. |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Promotes rapid amide bond formation with minimal side reactions. |
Investigation of Structural Isomers
The arrangement of atoms within a molecule, or its isomerism, plays a critical role in determining its physical and chemical characteristics. By altering the position of the dimethyl substitution and the alkyne functional group along the hexanoic acid backbone, a variety of structural isomers of this compound can be conceptualized. This section explores the synthesis and comparative reactivity of three such isomers, highlighting the subtle yet significant changes that arise from these structural modifications.
Comparative Reactivity and Synthesis of 4,4-Dimethylhex-2-ynoic Acid
4,4-Dimethylhex-2-ynoic acid, a structural isomer of this compound, shifts the gem-dimethyl group to the C4 position. This change brings the bulky tert-butyl-like group closer to the alkyne functionality, which can influence its reactivity.
Synthesis: While specific, detailed laboratory syntheses for 4,4-Dimethylhex-2-ynoic acid (CAS 1343080-02-3) are not extensively documented in readily available literature, its synthesis can be logically approached through the carboxylation of a suitable precursor alkyne. A plausible synthetic route would involve the deprotonation of 4,4-dimethylhex-2-yne with a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching the resulting acetylide with carbon dioxide.
Comparatively, the synthesis of the parent compound, this compound, often involves the alkylation of acetylene (B1199291) derivatives. smolecule.com The synthesis of a shorter analogue, 4,4-Dimethylpent-2-ynoic acid, provides a useful reference for the general synthetic strategy. nih.gov
Reactivity: The reactivity of the alkyne bond in 4,4-Dimethylhex-2-ynoic acid is expected to be similar to other internal alkynes, capable of undergoing reactions such as hydrogenation, halogenation, and hydration. However, the steric hindrance imposed by the adjacent quaternary carbon at the C4 position may affect the rates and regioselectivity of these reactions compared to the less hindered 5,5-dimethyl isomer. The electronic environment of the triple bond is altered by the proximity of the electron-donating alkyl groups, which can influence its susceptibility to electrophilic and nucleophilic attack. For instance, the presence of a related structure, (Z)-3-carbonoperoxoyl-4,4-dimethylhex-2-enoic acid, suggests that the core structure is stable enough to undergo further functionalization. nih.gov
Comparative Reactivity and Synthesis of 2,2-Dimethylhex-3-ynoic Acid
In 2,2-Dimethylhex-3-ynoic acid, the gem-dimethyl group is located at the alpha-carbon (C2) relative to the carboxyl group, and the alkyne is positioned at C3. This arrangement introduces significant steric bulk directly adjacent to the carboxylic acid functional group.
Synthesis: A direct, documented synthesis for 2,2-Dimethylhex-3-ynoic acid is not readily found. A potential synthetic pathway could involve the oxidative coupling of CO2 and 2,2-dimethylhex-3-yne. This approach is analogous to methods used for other alkynes, such as the nickel-catalyzed reaction of 3-hexyne (B1328910) with carbon dioxide to form carboxylic acid derivatives. researchgate.net Another strategy could involve the α-alkylation of a protected 2,2-dimethylacetic acid derivative with a propargyl halide, followed by deprotection. The synthesis of related structures, such as (±)-3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid, involves reactions at a carbon adjacent to a 2,2-dimethyl substituted carbon, highlighting the chemical feasibility of manipulating such sterically hindered centers. google.com
Reactivity: The most significant feature of 2,2-Dimethylhex-3-ynoic acid is the steric shielding of the carboxylic acid group by the adjacent gem-dimethyl substituents. This would likely hinder reactions that require nucleophilic attack at the carboxyl carbon, such as esterification, making it less reactive than its 4,4-dimethyl and 5,5-dimethyl isomers under similar conditions. The reactivity of the internal alkyne at the C3 position would be subject to standard alkyne reactions, though potentially influenced by the steric bulk of the neighboring 2,2-dimethyl group.
Comparison with Other Dimethylhexynoic and Dimethylhexenoic Acid Isomers
To provide a broader context, it is useful to compare the target isomers with other related dimethyl-substituted hexynoic and hexenoic acids. The position of the double or triple bond and the methyl groups significantly influences the properties and potential reactivity of these compounds.
Dimethylhexynoic Acids: Other isomers, such as 3,5-Dimethylhex-1-yn-3-ol, are commercially available and serve as precursors for further synthesis. cymitquimica.com The presence of a hydroxyl group in addition to the alkyne offers different reactive pathways compared to the simple carboxylic acid isomers.
Dimethylhexenoic and Dimethylhexanoic Acids: The saturated and unsaturated analogues provide a baseline for understanding the role of the alkyne bond.
2,2-Dimethylhexanoic acid: This saturated analogue is used as an intermediate in chemical research and the pharmaceutical industry. guidechem.com Its reactivity is primarily centered on the carboxylic acid group, without the complexities introduced by an unsaturated bond.
3,4-Dimethylhex-3-enoic acid: The double bond in this isomer can exist as E/Z isomers, adding another layer of structural diversity. nih.gov The reactivity will be dominated by both the alkene (e.g., electrophilic addition) and the carboxylic acid functionalities.
(Z)-3-carbonoperoxoyl-4,4-dimethylhex-2-enoic acid: This derivative of a dimethylhexenoic acid showcases that the double bond can be part of a conjugated system, influencing its electronic properties and reactivity. nih.gov
The following table provides a comparative overview of these isomers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₈H₁₂O₂ | 140.18 | Alkyne at C2, gem-dimethyl at C5. smolecule.com |
| 4,4-Dimethylhex-2-ynoic acid | C₈H₁₂O₂ | 140.18 | Alkyne at C2, gem-dimethyl at C4. bldpharm.com |
| 2,2-Dimethylhex-3-ynoic acid | C₈H₁₂O₂ | 140.18 | Alkyne at C3, gem-dimethyl at C2. |
| 2,2-Dimethylhexanoic acid | C₈H₁₆O₂ | 144.21 | Saturated, gem-dimethyl at C2. guidechem.com |
| 3,4-Dimethylhex-3-enoic acid | C₈H₁₄O₂ | 142.20 | Alkene at C3, methyl groups at C3/C4. nih.gov |
| 2,5-Dimethylhexanoic acid | C₈H₁₆O₂ | 144.21 | Saturated, methyl groups at C2/C5. nist.gov |
Analogues with Varied Chain Lengths or Alternative Substitution Patterns
Altering the carbon chain length or the nature of the substituents on the basic this compound framework allows for the fine-tuning of its physicochemical properties.
Increasing the carbon chain length generally leads to increased lipophilicity. For example, 5,5-dimethylhept-2-ynoic acid and 5,5-dimethyloct-2-ynoic acid would be expected to have lower water solubility than the parent hexynoic acid. While specific syntheses for these carboxylic acids are not detailed, their precursor hydrocarbons, such as 5,5-dimethyloct-2-yne, are documented. nih.gov The synthesis of the carboxylic acid would likely follow a similar pathway of carboxylation of the terminal alkyne.
Alternative substitution patterns can also be explored. For instance, replacing the dimethyl groups with other alkyl groups or introducing different functional groups onto the carbon chain would create a wide array of analogues. A compound like 4-Dimethylsilyloxy-5,5-dimethylhex-2-ynoic acid introduces a silyloxy group, which significantly alters the polarity and reactivity of the molecule. nih.gov These modifications are crucial in fields like drug discovery, where subtle structural changes can lead to significant differences in biological activity.
The table below compares the parent compound with some of its analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Variation from Parent Compound |
| This compound | C₈H₁₂O₂ | 140.18 | Parent Compound. smolecule.com |
| 5,5-Dimethylhept-2-ynoic acid | C₉H₁₄O₂ | 154.21 | Chain extended by one methylene (B1212753) group. |
| 5,5-Dimethyloct-2-ynoic acid | C₁₀H₁₆O₂ | 168.24 | Chain extended by two methylene groups. |
| 5,5-Dimethyloct-2-yne | C₁₀H₁₈ | 138.25 | Hydrocarbon analogue (no carboxyl group). nih.gov |
| 4-Ethylhex-2-ynoic acid | C₈H₁₂O₂ | 140.18 | Isomeric analogue with ethyl group at C4. bldpharm.com |
Advanced Spectroscopic and Computational Characterization of 5,5 Dimethylhex 2 Ynoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering precise insights into the connectivity and spatial arrangement of atoms. For 5,5-Dimethylhex-2-ynoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides an unambiguous assignment of all proton and carbon signals.
¹H NMR and ¹³C NMR Data Analysis
The 1D ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment of each nucleus. The proton NMR spectrum displays the chemical shift, integration, and multiplicity for each unique proton, while the ¹³C NMR spectrum reveals the chemical shift of each carbon atom.
For this compound, the expected signals are as follows:
¹H NMR: The spectrum is characterized by a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the methylene (B1212753) group adjacent to the bulky tert-butyl group, and a broad singlet for the acidic proton of the carboxylic acid.
¹³C NMR: The carbon spectrum shows distinct signals for the carboxylic acid carbonyl, the two sp-hybridized carbons of the alkyne, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | 1.0 - 1.2 | Singlet | 9H |
| -CH₂- | 2.2 - 2.4 | Singlet | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
|---|---|
| -C OOH | 155 - 160 |
| -C ≡C-COOH | 85 - 90 |
| -C≡C -COOH | 75 - 80 |
| -C H₂- | 28 - 32 |
| -C (CH₃)₃ | 27 - 31 |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra, especially in more complex derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound itself, no cross-peaks are expected in a COSY spectrum as there are no vicinal protons to couple with each other. However, in derivatives where the methylene group or methyl groups are substituted, COSY would be critical for establishing connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It provides a direct link between the proton and carbon data. For the target molecule, an HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and another connecting the tert-butyl proton signal to the methyl carbon signal. columbia.edusdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations for this compound include:
The methylene protons (-CH₂-) showing correlations to the quaternary tert-butyl carbon, the methyl carbons, and both alkyne carbons.
The tert-butyl protons showing correlations to the quaternary carbon and the methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining stereochemistry and conformation. For a relatively small and flexible molecule like this compound, NOESY can reveal through-space interactions, for instance, between the methylene protons and the tert-butyl protons.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
For this compound (Molecular Formula: C₈H₁₂O₂; Molecular Weight: 140.18 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Electron impact (EI) ionization would likely lead to several characteristic fragmentation pathways. The molecular ion peak (M⁺˙) would be observed at m/z = 140.
The primary fragmentation is expected to involve the cleavage of bonds alpha to the functional groups, leading to stable carbocations.
Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 140 | [M]⁺˙ | [C₈H₁₂O₂]⁺˙ |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical |
| 83 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 95 | [M - COOH]⁺ | Loss of the carboxyl radical |
| 57 | [C₄H₉]⁺ | tert-butyl cation (often a base peak) |
The most prominent fragmentation would likely be the loss of the tert-butyl group (C₄H₉•), which forms a very stable tertiary carbocation at m/z = 57. This peak is often the base peak in the spectrum of compounds containing a tert-butyl group. youtube.com Another significant fragmentation pathway involves the loss of the carboxylic acid group (•COOH), resulting in an ion at m/z = 95.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.
The IR spectrum of this compound would display several key absorption bands that confirm its structure:
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Description |
|---|---|---|
| Carboxylic Acid O-H | 2500 - 3300 | Very broad, characteristic of H-bonded dimer |
| Alkyne C≡C | 2190 - 2260 | Weak to medium, sharp |
| Carbonyl C=O | 1680 - 1720 | Strong, sharp (conjugated) |
The very broad absorption in the 2500-3300 cm⁻¹ range is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The C=O stretching frequency is slightly lowered due to conjugation with the alkyne group. The C≡C stretch is present but may be weak due to the symmetry of the internal alkyne.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides theoretical insights into molecular properties that complement experimental data. Quantum chemical calculations can be employed to predict the geometric, electronic, and energetic properties of this compound.
Quantum Chemical Calculations of Electronic Structure and Energetics
Methods like Density Functional Theory (DFT) can be used to perform these calculations.
Optimized Geometry: Calculations can determine the most stable three-dimensional conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. This can reveal the preferred spatial arrangement of the tert-butyl group relative to the carboxylic acid moiety.
Electronic Properties: The calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's reactivity. The HOMO is typically localized on the electron-rich alkyne π-system, indicating its susceptibility to electrophilic attack. The LUMO is often associated with the π* orbital of the carbonyl group, a site for nucleophilic attack.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, the map would show a high negative potential (red) around the carbonyl oxygen and a high positive potential (blue) around the acidic proton of the carboxyl group, confirming its acidic nature.
Spectroscopic Predictions: Computational methods can also predict NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to validate structural assignments and provide a deeper understanding of the molecule's properties.
Conformational Analysis and Stereoisomer Prediction
A comprehensive conformational analysis of this compound would involve the systematic exploration of its potential energy surface to identify all stable conformers. This process is typically initiated by rotating the single bonds within the molecule, particularly around the C3-C4 and C4-C5 bonds, to generate a wide range of possible spatial arrangements.
Methodology:
Initial Screening: Molecular mechanics force fields would be employed for a rapid initial screening of the conformational space, identifying low-energy candidate structures.
Quantum Mechanical Calculations: The geometries of these candidate conformers would then be optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This would provide more reliable energy rankings and precise geometric parameters for each conformer.
Stereoisomer Prediction: As this compound does not possess any chiral centers, it does not have stereoisomers (enantiomers or diastereomers). However, for its derivatives that may contain chiral centers, computational methods could be used to predict the relative stabilities of the different stereoisomers.
Expected Findings (Hypothetical Data Table):
A hypothetical data table summarizing the results of a conformational analysis could resemble the following:
| Conformer | Dihedral Angle (C2-C3-C4-C5) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 180 (anti-periplanar) | 0.00 | 75.2 |
| B | 60 (gauche) | 1.25 | 12.4 |
| C | -60 (gauche) | 1.25 | 12.4 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. For instance, the carboxylation of the corresponding terminal alkyne (3,3-dimethyl-1-butyne) to form the acid could be investigated.
Methodology:
Transition State Search: Quantum mechanical methods would be used to locate the transition state structures for each elementary step of the proposed reaction mechanism.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the identified transition states connect the correct reactants and products.
Activation Energy Barrier Calculation: The energy difference between the reactants and the transition state would provide the activation energy barrier, offering insights into the reaction kinetics.
Detailed Research Findings (Hypothetical):
A computational study on the carboxylation of 3,3-dimethyl-1-butyne (B43207) might reveal a multi-step mechanism involving the formation of a metal-acetylide intermediate followed by the insertion of carbon dioxide. The calculated energy profile would highlight the rate-determining step of the reaction.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool.
Methodology:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT, would be used to calculate the nuclear magnetic shielding tensors. These are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei by referencing them to a standard compound like tetramethylsilane (TMS).
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and corresponding intensities for Infrared (IR) and Raman spectra would be calculated by performing a frequency analysis on the optimized geometry of the most stable conformer. This involves computing the second derivatives of the energy with respect to the nuclear coordinates.
Predicted Spectroscopic Data (Hypothetical Data Tables):
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (COOH) | 175.0 |
| C2 (C≡C) | 85.0 |
| C3 (C≡C) | 78.0 |
| C4 (CH₂) | 28.5 |
| C5 (C(CH₃)₃) | 30.0 |
| C6 (C(CH₃)₃) | 29.5 |
| H4 (CH₂) | 2.30 |
| H6 (CH₃) | 1.10 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Predicted Key Vibrational Frequencies:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(O-H) | 3450 | Carboxylic acid O-H stretch |
| ν(C≡C) | 2230 | Alkyne C≡C stretch |
| ν(C=O) | 1710 | Carbonyl C=O stretch |
| δ(C-H) | 1450 | Methylene C-H bend |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Emerging Research Avenues and Future Perspectives for 5,5 Dimethylhex 2 Ynoic Acid
Novel Catalytic Transformations and Synthetic Methodologies
Future research will likely focus on harnessing the reactivity of the alkyne group in 5,5-Dimethylhex-2-ynoic acid through innovative catalytic methods. The development of new synthetic pathways is crucial for accessing novel derivatives and expanding the compound's utility.
The carbon-carbon triple bond in this compound is a versatile functional group ripe for exploration with modern catalytic systems. A key area of future research will be the development of reactions that can precisely control the outcome of chemical transformations.
Stereoselective Reduction: The partial reduction of the alkyne to an alkene can yield either the (E)- or (Z)-isomer. Future methodologies may focus on developing catalysts that provide high stereoselectivity for the synthesis of specific geometric isomers of 5,5-dimethylhex-2-enoic acid, which could serve as valuable building blocks.
Regioselective Additions: Reactions such as hydrohalogenation, hydration, and cycloadditions across the triple bond can result in different constitutional isomers. Research into catalysts, potentially palladium-based systems, that can direct these additions to a specific carbon of the alkyne (regioselectivity) will be critical for creating well-defined molecular architectures. smolecule.com
Asymmetric Transformations: The development of chiral catalysts could enable asymmetric reactions, introducing new stereocenters into the derivatives of this compound. This would be particularly valuable for applications in medicinal chemistry and materials science where chirality plays a crucial role.
Table 1: Potential Selective Transformations of this compound This table is illustrative of potential research directions and does not represent completed studies.
| Reaction Type | Goal | Potential Catalyst/Reagent | Product Feature |
|---|---|---|---|
| Stereoselective Reduction | Form Z-alkene | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | cis-5,5-Dimethylhex-2-enoic acid |
| Stereoselective Reduction | Form E-alkene | Na in liquid NH₃ | trans-5,5-Dimethylhex-2-enoic acid |
| Regioselective Hydration | Form a specific ketone | HgSO₄/H₂SO₄ or Au/Pt catalysts | Control of carbonyl position |
| Asymmetric Hydrogenation | Create a chiral center | Chiral Rhodium or Ruthenium complexes | Enantiomerically enriched products |
Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. Future syntheses of this compound and its derivatives will likely incorporate these principles.
Potential green chemistry approaches include:
Atom-Efficient Reactions: Employing catalytic addition reactions where most or all atoms of the reactants are incorporated into the final product.
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption.
Biocatalysis: Using enzymes to perform specific transformations under mild, aqueous conditions, offering high selectivity and reducing the need for protecting groups.
Bio-inspired Synthesis and Biomimetic Transformations Involving Alkynoic Acids
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic nature's strategies to create molecules in the lab. Alkynoic acids and their derivatives are found in various natural products, often synthesized by enzymatic machinery like polyketide synthases (PKSs).
PKSs are multi-domain enzymes that construct complex carbon chains from simple precursors, such as acetyl-CoA and malonyl-CoA. Research has shown that these enzymatic assembly lines can be engineered to incorporate alkyne functionalities into polyketide scaffolds. This is achieved by providing an alkyne-containing starter unit, which the PKS machinery then elongates. This approach opens a pathway for the de novo biosynthesis of alkyne-tagged natural products. The principles learned from these studies could inspire novel, enzyme-based, or biomimetic syntheses of this compound or its more complex derivatives in controlled, environmentally benign ways.
Exploration in Niche Chemical Applications and Advanced Materials Science
The unique structure of this compound makes it a candidate for specialized applications in materials science. While specific studies on this molecule are limited, its alkyne group is a key feature for its potential use as a building block for new materials. smolecule.com
A significant area of future exploration is the use of this compound in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be used to:
Functionalize Polymers: Grafting the molecule onto polymer backbones to introduce specific properties, such as hydrophobicity (due to the tert-butyl group) or a site for further modification.
Create Dendrimers and Networks: Using the molecule as a node in the construction of complex, three-dimensional molecular architectures.
Develop Self-Assembling Materials: The carboxylic acid and the bulky alkyl group could be used to design amphiphilic molecules that self-assemble into micelles, vesicles, or other ordered structures in solution.
Interdisciplinary Research Integrating Synthesis with Other Scientific Disciplines
The future of chemical research lies in its integration with other fields, such as biology, medicine, and computational science. This compound and its derivatives are well-suited for such interdisciplinary exploration.
Medicinal Chemistry and Chemical Biology: The alkyne handle can serve as a reactive probe to study biological systems. smolecule.com Furthermore, alkynoic acids as a class have been investigated for their therapeutic potential. For example, various long-chain 2-alkynoic acids have been designed as inhibitors of enzymes essential for the survival of mycobacteria, such as the enoyl-ACP reductase InhA. nih.gov This suggests a potential future research direction for this compound, where it or its derivatives could be evaluated as potential enzyme inhibitors for various diseases. nih.govwikipedia.org
Computational Chemistry: Theoretical studies could predict the outcomes of novel reactions, model the interactions of its derivatives with biological targets like enzymes, and guide the design of new functional materials. This synergy between synthesis and computation can accelerate the discovery of new applications and properties.
Table 2: Summary of Future Research Perspectives
| Research Area | Focus | Potential Impact |
|---|---|---|
| Catalysis & Synthesis | Developing selective and green synthetic methods. | Efficient and sustainable access to novel derivatives. |
| Bio-inspired Synthesis | Mimicking natural enzymatic pathways (e.g., PKSs). | Environmentally friendly synthesis of complex molecules. |
| Materials Science | Use in click chemistry for polymers and functional materials. | Creation of advanced materials with tailored properties. |
| Interdisciplinary Studies | Application as enzyme inhibitors or biological probes. | Development of new therapeutic agents and research tools. |
Q & A
Q. What statistical approaches are appropriate for analyzing clustered data in studies comparing this compound derivatives’ bioactivity?
- Methodology : Apply mixed-effects models to account for nested observations (e.g., repeated measurements across batches). Use ANOVA with post-hoc Tukey tests for pairwise comparisons of IC₅₀ values. Report confidence intervals and effect sizes to address variability, as recommended in pharmacodynamic studies . Raw data should be archived in appendices, with processed data (normalized to controls) in the main text .
Q. How can researchers systematically address reproducibility challenges in synthesizing enantiomerically pure this compound?
- Methodology : Implement chiral chromatography (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Evans’ oxazaborolidine) to isolate enantiomers. Document all parameters (e.g., solvent polarity, catalyst loading) using the 5W2H framework (Who, What, Where, When, Why, How, How much) to ensure procedural transparency . Validate enantiomeric excess via polarimetry or CD spectroscopy.
Methodological Best Practices
Q. What criteria should guide the selection of analytical techniques for characterizing this compound in interdisciplinary studies?
- Methodology : Prioritize techniques aligned with the research question. For structural confirmation, combine X-ray crystallography (if crystals are obtainable) with spectroscopic methods. For kinetic studies, use stopped-flow UV-Vis or time-resolved FTIR. Cross-validate results with orthogonal methods (e.g., compare DSC thermal stability data with TGA) .
Q. How should researchers integrate contradictory literature findings on the acid’s reactivity into their experimental design?
- Methodology : Conduct a systematic review using databases like PubMed or Reaxys, filtering for peer-reviewed studies. Design experiments to test conflicting hypotheses (e.g., pH-dependent esterification efficiency). Use fractional factorial designs to efficiently screen multiple variables (e.g., temperature, solvent) while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
